

# Seviteronel (VT-464): An In-Depth Technical Guide on its Pharmacology and Toxicology

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Seviteronel (VT-464) is an orally bioavailable, non-steroidal small molecule that represents a significant advancement in the targeted therapy of hormone-dependent cancers, particularly in castration-resistant prostate cancer (CRPC) and breast cancer. It functions as a dual-action inhibitor, targeting both androgen biosynthesis and the androgen receptor (AR) itself. This comprehensive technical guide provides a detailed overview of the pharmacology and toxicology of seviteronel, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile, compiled from extensive preclinical and clinical research.

# Pharmacology Mechanism of Action

Seviteronel exhibits a unique dual mechanism of action that potently disrupts androgen signaling, a key driver in the progression of prostate and certain breast cancers.

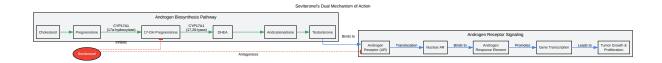
 Selective Inhibition of CYP17A1 Lyase: Seviteronel is a selective inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, specifically targeting its 17,20-lyase activity.[1] This enzymatic step is crucial for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for androgen synthesis in the testes, adrenal glands, and tumor microenvironment. A key



advantage of seviteronel is its approximately 10-fold greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[2] This selectivity minimizes the disruption of cortisol production, thereby reducing the risk of mineralocorticoid excess and the need for concomitant glucocorticoid administration, a common requirement for less selective CYP17A1 inhibitors like abiraterone.[3]

Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, seviteronel
acts as a direct competitive antagonist of the androgen receptor.[2][4] It binds to the AR,
including both wild-type and certain mutated forms (e.g., T877A and F876L) that can confer
resistance to other anti-androgen therapies.[2][5] By antagonizing the AR, seviteronel
prevents the binding of androgens, nuclear translocation of the receptor, and subsequent
transcription of androgen-dependent genes that promote tumor growth and proliferation.[1][4]

This dual mechanism of inhibiting both the production of androgens and the action of any remaining androgens at the receptor level provides a comprehensive blockade of the androgen signaling pathway.



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Seviteronel's dual inhibition of androgen synthesis and receptor signaling.

### **Pharmacodynamics**

Preclinical and clinical studies have demonstrated seviteronel's potent pharmacodynamic effects on androgen signaling. In clinical trials, administration of seviteronel led to significant reductions in serum levels of androgens, including testosterone and DHEA.[2] Furthermore, its activity as an AR antagonist has been confirmed in various in vitro and in vivo models, where it



has been shown to inhibit the growth of cancer cell lines and tumor xenografts, including those resistant to other anti-androgen therapies.[2][5]

#### **Pharmacokinetics**

A population pharmacokinetic analysis of seviteronel, conducted across four clinical studies involving 243 patients with advanced breast or prostate cancer, revealed that the drug exhibits linear pharmacokinetics over a dose range of 50–750 mg administered either once or twice daily.[6]

Key Pharmacokinetic Parameters of Seviteronel

Parameter	Value	Reference(s)
Administration	Oral	[3]
Bioavailability	Excellent oral bioavailability	[6]
Absorption	First-order absorption	[6]
Elimination	Bi-phasic, first-order elimination	[6]
Dosing Regimen	Once daily (QD) or twice daily (BID)	[6]
Linearity	Linear pharmacokinetics over 50-750 mg dose range	[6]
Food Effect	No clinically significant effect of food on PK parameters	[6]

| Covariates on Clearance | Body weight and sex |[6] |

## **Toxicology**

The safety and tolerability of seviteronel have been evaluated in several Phase I and II clinical trials. While generally well-tolerated at the recommended Phase 2 doses, some adverse events have been reported.



## **Clinical Safety Profile**

The most common treatment-emergent adverse events (AEs) observed in clinical trials are generally mild to moderate (Grade 1-2).

Common Adverse Events Reported in Seviteronel Clinical Trials

Adverse Event	Frequency	Grade	Reference(s)
Fatigue	71%	Mostly 1-2	[2]
Dizziness	52%	Mostly 1-2	[2]
Blurred Vision	38%	Mostly 1-2	[2]
Dysgeusia (altered taste)	33%	Mostly 1-2	[2]
Nausea	43%	Mostly 1-2	[7]
Decreased Appetite	33%	Mostly 1-2	[7]
Tremor	42%	Mostly 1-2	[8]

| Vomiting | 37% | Mostly 1-2 |[8] |

Most of these AEs were manageable with dose interruption or reduction.[2]

## **Serious Adverse Events and Dose-Limiting Toxicities**

Grade 3 or higher AEs have been reported in a smaller percentage of patients.

Serious Adverse Events (SAEs) and Dose-Limiting Toxicities (DLTs) in Seviteronel Clinical Trials



Adverse Event	Grade	Study/Dose	Reference(s)
Syncope	3	600 mg QD + DT	[2]
Hyponatremia	3	600 mg QD + DT	[2]
Fatigue	3	600 mg QD	[2]
Atrial Fibrillation	3	750 mg QD	[2]
Muscle Weakness	3	900 mg QD	[2]
Deep Vein Thrombosis	-	750 mg QD	[2]
Sepsis	4	750 mg QD (not deemed drug-related)	[2]
Confusional State with Paranoia	3 (DLT)	750 mg QD	[8]
Mental Status Change	3 (DLT)	600 mg QD	[8]
Delirium	3 (DLT)	600 mg QD	[8]

| Anemia | 3/4 | - |[8] |

It is important to note that a Phase 2 study (NCT02130700) in patients with metastatic castration-resistant prostate cancer previously treated with enzalutamide was terminated early due to limited tolerability and a high magnitude of toxicity, particularly central nervous system-related adverse events.[9][10]

# Experimental Protocols In Vitro CYP17A1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of seviteronel against the  $17\alpha$ -hydroxylase and 17,20-lyase activities of human CYP17A1.

Methodology:



- Enzyme Source: Recombinant human CYP17A1 co-expressed with NADPH-P450 reductase in E. coli.
- Substrates: Radiolabeled pregnenolone or progesterone for 17α-hydroxylase activity, and radiolabeled 17-hydroxypregnenolone for 17,20-lyase activity.
- Incubation: The recombinant enzyme is incubated with the substrate and varying concentrations of seviteronel in a buffer system containing necessary co-factors (e.g., NADPH).
- Product Separation and Quantification: The reaction products are separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified by measuring radioactivity.
- IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

### **Androgen Receptor Competitive Binding Assay**

Objective: To determine the binding affinity of seviteronel to the androgen receptor.

#### Methodology:

- Receptor Source: Cytosol from rat ventral prostate tissue or recombinant human androgen receptor.
- Radioligand: A radiolabeled androgen with high affinity for the AR, such as [3H]-mibolerone or [3H]-R1881.
- Competition: A fixed concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of unlabeled seviteronel.
- Separation of Bound and Free Ligand: Techniques such as hydroxylapatite precipitation or filtration are used to separate the AR-bound radioligand from the free radioligand.



- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of seviteronel that displaces 50% of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

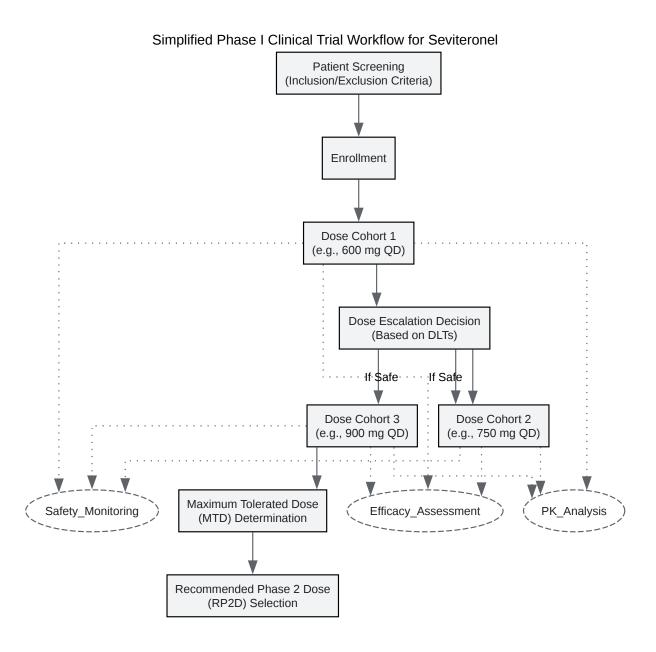
### **Clinical Trial Design (Example: NCT02361086)**

Title: A Phase I Study of Once-Daily Oral Seviteronel (VT-464) in Patients With Castration-Resistant Prostate Cancer.[2]

#### Study Design:

- Phase: I
- Design: Open-label, dose-escalation study following a modified "3+3" Fibonacci design.[2]
- Patient Population: Men with chemotherapy-naïve castration-resistant prostate cancer.[2]
- Dosing: Seviteronel administered orally once daily in 28-day continuous cycles. Dose cohorts included 600 mg with dose titration, and 600 mg, 750 mg, and 900 mg without dose titration.[2]
- Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD)
  of once-daily seviteronel.[2]
- Secondary Objectives: To assess the pharmacokinetics of seviteronel and its effects on PSA levels, tumor response, and endocrine markers.[2]
- Assessments: Safety was monitored through the recording of adverse events (graded according to NCI CTCAE v4.0), physical examinations, vital signs, and laboratory tests.
   Pharmacokinetic samples were collected at specified time points to determine plasma concentrations of seviteronel.[2]





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Simplified workflow of a Phase I dose-escalation trial for seviteronel.

### Conclusion

Seviteronel (VT-464) is a promising oral therapeutic agent with a novel dual mechanism of action that effectively targets the androgen signaling pathway through both selective inhibition



of androgen biosynthesis and direct androgen receptor antagonism. Its favorable pharmacokinetic profile and generally manageable safety profile at recommended doses make it an important candidate for the treatment of hormone-sensitive malignancies. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in various cancer types and treatment settings. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with or interested in this innovative compound.

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